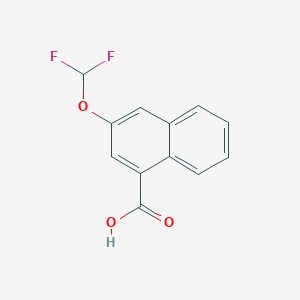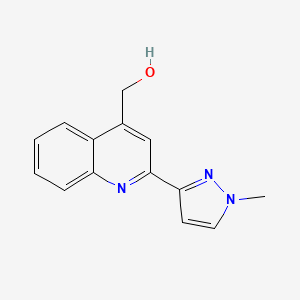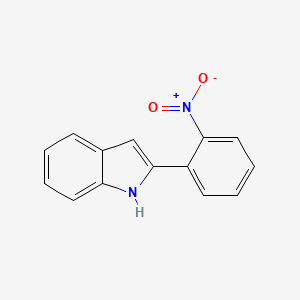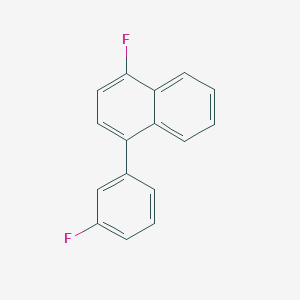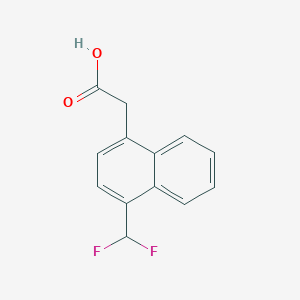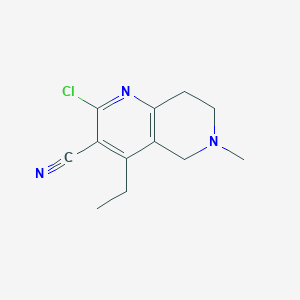![molecular formula C16H13NO B11871029 Ethanone, 1-[4-(1H-indol-2-yl)phenyl]- CAS No. 537684-21-2](/img/structure/B11871029.png)
Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1H-Indol-2-yl)phenyl)ethanone is a compound that features an indole moiety, a structure known for its presence in many biologically active molecules. The indole nucleus is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and pharmacology
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-Indol-2-yl)phenyl)ethanone typically involves the reaction of 1-(4-benzoylphenyl)ethanone with phenylhydrazine in the presence of concentrated hydrochloric acid . This reaction is carried out in ethanol as a solvent, providing the desired product through a series of steps that include condensation and cyclization reactions.
Industrial Production Methods: While specific industrial production methods for 1-(4-(1H-Indol-2-yl)phenyl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 1-(4-(1H-Indol-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated indole derivatives.
科学的研究の応用
1-(4-(1H-Indol-2-yl)phenyl)ethanone has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(4-(1H-Indol-2-yl)phenyl)ethanone involves its interaction with various molecular targets. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing biological pathways . This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression, contributing to its therapeutic effects.
類似化合物との比較
- 1-(1H-Indol-3-yl)ethanone
- 1-(1H-Indol-2-yl)ethanone
- 1-(4-(1H-Indol-3-yl)phenyl)ethanone
Comparison: 1-(4-(1H-Indol-2-yl)phenyl)ethanone is unique due to the position of the indole moiety, which influences its chemical reactivity and biological activity. Compared to other indole derivatives, this compound exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and material science .
特性
CAS番号 |
537684-21-2 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
1-[4-(1H-indol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C16H13NO/c1-11(18)12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)17-16/h2-10,17H,1H3 |
InChIキー |
RJGHCHBALNGGJD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


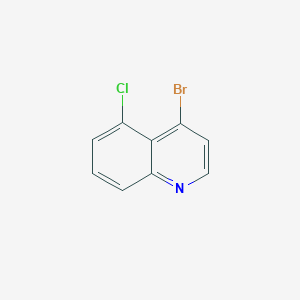


![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)

![3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11870972.png)


